6-Thiaspiro[3.4]octan-8-one
Description
Overview of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a fascinating class of molecules where two or more rings are linked by a single, common atom known as the spiroatom. wikipedia.orgqmul.ac.uk This structural feature distinguishes them from fused or bridged ring systems. wikipedia.org They can be composed entirely of carbon atoms (carbocyclic) or contain one or more non-carbon atoms (heterocyclic). wikipedia.org
Classification and Nomenclature of Spiro Compounds
Spiro compounds are classified based on the number of spiroatoms they contain, such as monospiro, dispiro, and so on. cambridgescholars.com The nomenclature of monospiro compounds, according to IUPAC guidelines, involves placing the prefix "spiro" before the name of the acyclic alkane with the same total number of carbon atoms. acdlabs.com The number of atoms in each ring, excluding the spiroatom, is indicated in ascending order within square brackets, separated by a period. wikipedia.orgacdlabs.com For heterocyclic spiro compounds, heteroatoms are denoted by replacement prefixes. qmul.ac.uk
Stereochemical Considerations in Spirocyclic Architectures
The unique three-dimensional arrangement of atoms in spiro compounds leads to interesting stereochemical properties. numberanalytics.com The spiroatom itself can be a stereocenter if it is connected to four different groups, potentially leading to enantiomers. numberanalytics.com Furthermore, the spatial arrangement of substituents on the rings can result in diastereomers. numberanalytics.com This stereoisomerism is a critical factor influencing the physical, chemical, and biological properties of these molecules. numberanalytics.com
Significance of Spiro Junctions in Molecular Design
The rigid and defined three-dimensional structure imparted by the spiro junction is of great significance in molecular design. nih.govmdpi.com This rigidity helps to fix the spatial orientation of functional groups, which is crucial for interactions with biological targets. nih.gov The perpendicular arrangement of the two rings in many spiro compounds can enhance solubility and prevent undesirable molecular interactions. acs.org This unique architecture has made spirocycles valuable scaffolds in the development of pharmaceuticals, agrochemicals, and materials with specific properties. nih.govslideshare.net
Importance of Sulfur-Containing Heterocycles in Contemporary Chemical Research
Heterocyclic compounds containing sulfur atoms are a cornerstone of modern chemical and medicinal research. sci-hub.seresearchgate.netbookpi.org These "thia-compounds" are integral to numerous natural products and synthetic molecules with a wide array of applications. sci-hub.se
Structural Diversity and Chemical Reactivity of Thia-Compounds
The inclusion of sulfur in a heterocyclic ring introduces unique structural and electronic properties. acs.orgrsc.orgnih.gov Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) further expands the structural and functional diversity of these compounds. evitachem.com This diversity translates into a broad spectrum of chemical reactivity, making them versatile building blocks in organic synthesis. acs.orgacs.org
Role of Small-Ring Sulfur Heterocycles (e.g., Thietanes, Thiolanes)
Small-ring sulfur heterocycles, such as thietanes (four-membered rings) and thiolanes (five-membered rings), are particularly noteworthy. tandfonline.comnih.gov The ring strain in thietanes, for instance, makes them susceptible to ring-opening reactions, providing a pathway to more complex molecules. nih.gov Thiolanes are found in various biologically active compounds. The study of these small rings is crucial for understanding the fundamental reactivity of sulfur heterocycles and for developing new synthetic methodologies. tandfonline.com
The Chemistry of 6-Thiaspiro[3.4]octan-8-one
This section will focus specifically on the compound this compound, building upon the general principles outlined above.
Chemical Identity and Properties
Interactive Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀OS | EvitaChem |
| IUPAC Name | This compound | EvitaChem |
| Physical Description | Solid | - |
Synthesis and Formation
The synthesis of thiaspiro compounds can be achieved through various organic reactions. One documented method for producing a related compound, 6-thiaspiro[3.4]octane, involves the catalytic cycloalumination of methylenecyclobutane (B73084) followed by reaction with a sulfur-containing reagent. researchgate.netcolab.ws While the specific synthesis of the 8-keto derivative is not detailed in the provided search results, it can be inferred that it would likely involve the oxidation of a precursor alcohol or the use of a ketone-containing starting material in a similar cyclization strategy.
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly available in the search results. However, for related thiaspiro compounds, techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for structural elucidation. acs.orgnih.gov For instance, in similar structures, the chemical shifts in NMR spectra would provide information about the protons and carbons in the cyclobutane (B1203170) and thiolane rings, while the IR spectrum would show a characteristic absorption for the carbonyl group of the ketone.
Chemical Reactions and Reactivity
The reactivity of this compound is dictated by its functional groups: the ketone and the thioether.
Reactions of the Ketone: The carbonyl group can undergo a variety of reactions common to ketones, such as reduction to an alcohol, nucleophilic addition, and condensation reactions.
Reactions of the Thioether: The sulfur atom can be oxidized to a sulfoxide or a sulfone, as seen in the related compound 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid. evitachem.com
Potential Applications
While specific applications for this compound are not extensively documented, the structural motif is of interest in several fields.
In Materials Science
Spiro compounds, in general, are explored for their use in organic light-emitting diodes (OLEDs) due to their unique three-dimensional structures that can prevent crystallization and improve the stability of amorphous thin films. acs.orgacs.orgresearchgate.net The introduction of a sulfur atom could modulate the electronic properties, making thiaspiro compounds like this one potential candidates for investigation in this area.
In Medicinal Chemistry
Sulfur-containing heterocycles are a well-established class of pharmacologically active compounds. sci-hub.seresearchgate.netnih.gov Spirocyclic systems are also increasingly utilized in drug discovery to create novel three-dimensional scaffolds that can interact effectively with biological targets. nih.govresearchgate.net Therefore, this compound represents a scaffold that could be a starting point for the synthesis of new potential therapeutic agents. For example, a related compound, 9-Amino-6-oxa-2-thiaspiro[4.5]decane 2,2-dioxide, has been noted for its potential biological activities.
Unique Structural Features and Research Interests in this compound
This compound is a notable member of the thiaspirocyclic ketone family. Its molecular formula is C7H10OS, and it possesses a unique combination of structural motifs that contribute to its chemical properties and the research interest it has garnered.
The core of this compound is the spiro[3.4]octane scaffold. This bicyclic system consists of a cyclobutane ring and a cyclopentane (B165970) ring sharing a single carbon atom. This spirocyclic nature imparts significant conformational rigidity to the molecule. The presence of a thioether linkage (a sulfur atom bonded to two carbon atoms) within the five-membered ring and a ketone group on the same ring introduces heteroatomic functionality and a site for further chemical transformations. The combination of these features in a compact, three-dimensional arrangement makes this compound an intriguing target for synthetic chemists and a potential scaffold for the development of new chemical entities.
The synthesis of spirocyclic systems can be challenging due to the need to control the formation of the quaternary spirocenter. However, modern synthetic methods have provided opportunities for the construction of these complex frameworks.
One notable method for the synthesis of the parent 6-thiaspiro[3.4]octane is the Dzhemilev reaction. researchgate.netcolab.wsresearchgate.net This reaction involves the cycloalumination of methylenecyclobutane with triethylaluminum (B1256330) (Et3Al) in the presence of a zirconocene (B1252598) dichloride (Cp2ZrCl2) catalyst to form 6-ethyl-6-aluminaspiro[3.4]octane. researchgate.netcolab.ws This organoaluminum intermediate can then be reacted with elemental sulfur to yield 6-thiaspiro[3.4]octane with high selectivity. researchgate.netresearchgate.net
The subsequent introduction of the ketone functionality at the 8-position would likely involve the oxidation of a C-H bond adjacent to the thioether. This transformation presents its own set of challenges, including the potential for oxidation of the sulfur atom itself to a sulfoxide or sulfone. The development of selective oxidation methods is therefore a key area of research in the synthesis of this compound and its derivatives. The synthesis of related compounds, such as 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid, involves the formation of the spirocyclic framework followed by functionalization. evitachem.com
Scope and Objectives of Academic Research on this compound
Academic research interest in this compound and related thiaspirocyclic compounds stems from their potential as versatile building blocks and scaffolds. The unique three-dimensional shape and the presence of multiple functional groups allow for the exploration of new chemical space.
The primary objectives of research involving this compound include:
Development of Novel Synthetic Methodologies: The synthesis of this compound itself is a target for methods development in organic synthesis.
Scaffold for Medicinal Chemistry: Spirocyclic frameworks are increasingly utilized in drug discovery programs. The rigid nature of the spiro[3.4]octane core can lead to compounds with improved binding affinity and selectivity for biological targets. The thioether and ketone functionalities provide handles for the introduction of further diversity to create libraries of potential drug candidates.
Intermediate in Complex Molecule Synthesis: The reactivity of the ketone and the potential for further modification of the thioether make this compound a valuable intermediate for the synthesis of more elaborate molecular structures.
While detailed biological activity studies on this compound are not extensively documented in publicly available literature, the interest in its derivatives, such as 6-Thiaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide, suggests that this scaffold is being explored for potential applications in medicinal chemistry. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
6-thiaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H10OS/c8-6-4-9-5-7(6)2-1-3-7/h1-5H2 |
InChI Key |
AKZDFRPMXKJNCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CSCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thiaspiro 3.4 Octan 8 One
Retrosynthetic Analysis of the 6-Thiaspiro[3.4]octan-8-one Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. scripps.edu
Disconnection Strategies for the Spiro[3.4]octane System
The spiro[3.4]octane system consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring connected by a spiro-carbon. Key disconnection strategies for this type of system often involve breaking one or two bonds at the spirocyclic junction. scripps.edu A common approach is to disconnect the bonds adjacent to the spiro atom, which can simplify the structure into more manageable acyclic or monocyclic precursors. scripps.edu For instance, a two-bond disconnection can lead to a precursor with a quaternary carbon that can be formed through dialkylation reactions. wikipedia.org
Another strategy involves ring-opening of one of the cycles. For the spiro[3.4]octane system, this could mean opening either the cyclobutane or the cyclopentane ring to generate a precursor that can undergo an intramolecular cyclization to form the spirocyclic core.
Introduction of Sulfur and Ketone Moieties
The presence of a sulfur atom at the 6-position and a ketone at the 8-position introduces additional considerations in the retrosynthetic analysis. The disconnection of carbon-heteroatom bonds, such as the C-S bond, is a standard strategy. scripps.edu This suggests a precursor where the thiol group is introduced at a later stage of the synthesis, possibly through nucleophilic substitution or addition reactions.
The ketone group in the cyclopentane ring can be disconnected to reveal a precursor with a hydroxyl group, which can be oxidized to the desired ketone. Alternatively, the cyclopentanone (B42830) ring itself can be formed through various cyclization reactions, such as an intramolecular aldol (B89426) condensation or a Dieckmann condensation of an appropriate dicarboxylic acid ester derivative.
Key Precursors and Building Blocks in Spiroketone and Thia-Spiro Compound Synthesis
The synthesis of spiroketones and thia-spiro compounds relies on a variety of precursors and ring-forming reactions.
Cyclization Precursors and Ring-Forming Reactions
The formation of the spirocyclic core often involves an intramolecular cyclization step. Common precursors for such reactions include linear molecules with functional groups at both ends that can react to form a ring. For example, a precursor with a nucleophilic group and an electrophilic group can undergo cyclization to form the desired ring system.
In the context of this compound, a plausible precursor could be a molecule containing a thiol group and a suitably functionalized cyclopentanone or a precursor to it. The thiol could participate in a Michael addition to an α,β-unsaturated cyclopentenone, followed by further transformations. nih.gov Another approach could involve the reaction of a dihalide with a compound containing an active methylene (B1212753) group to form the spirocyclic carbon center. wikipedia.org
Microwave-assisted ring closure reactions have also been shown to be effective in the synthesis of heterocyclic compounds, often leading to reduced reaction times and improved yields. beilstein-journals.org
| Reaction Type | Description |
| Intramolecular Aldol Condensation | A base-catalyzed reaction of a dicarbonyl compound to form a cyclic β-hydroxy carbonyl compound, which can be dehydrated to an α,β-unsaturated cyclic ketone. |
| Dieckmann Condensation | An intramolecular reaction of a diester with a base to form a cyclic β-keto ester. |
| Michael Addition | The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. nih.gov |
| [2+2] Cycloaddition | A reaction between two components with double bonds to form a four-membered ring. This is a common method for synthesizing cyclobutane derivatives. lookchem.com |
Organometallic Approaches (e.g., Zirconium-Catalyzed Cyclization)
Zirconium-catalyzed cyclization reactions, for instance, are known to be effective in the formation of cyclic and bicyclic compounds. These reactions often proceed through zirconacyclic intermediates, which can be further functionalized. While the direct application to thia-spiro compounds is less documented, the versatility of organozirconium chemistry suggests its potential in constructing the spiro[3.4]octane framework.
Other organometallic approaches could involve the use of organolithium or Grignard reagents to create key carbon-carbon bonds. youtube.com Transmetalation reactions, where an organic group is transferred from one metal to another, can also be employed to generate more reactive or selective organometallic species. youtube.com
Established Synthetic Routes to this compound and Analogues
While a specific, detailed synthesis of this compound is not extensively reported in the readily available literature, synthetic routes to analogous spiro compounds provide valuable insights. The synthesis of spiro[3.4]octane derivatives has been achieved through methods like the catalytic hydrogenation of olefinic precursors. sci-hub.se
The synthesis of oxa-spiro[3.4]octan-1-one derivatives has been accomplished via a Wolff rearrangement followed by a [2+2] cycloaddition. lookchem.com This strategy highlights the use of ketene (B1206846) intermediates in the formation of the cyclobutanone (B123998) ring. A similar approach could potentially be adapted for the synthesis of the thia-analogue.
Furthermore, the synthesis of other thia-spiro compounds often involves the reaction of a diol or dithiol with a cyclic ketone to form a spiro-ketal or -dithioketal. wikipedia.org While this directly applies to a different substitution pattern, it demonstrates a common method for introducing a heteroatom-containing ring at a spiro-center.
The table below summarizes some general synthetic strategies applicable to the formation of spirocyclic systems.
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Dialkylation of Active Methylene Compounds wikipedia.org | Formation of a quaternary spiro-carbon by reacting a compound with an acidic methylene group with a dihaloalkane. | Could be used to construct the spiro[3.4]octane core. |
| Intramolecular Cyclization nih.gov | Ring formation from a linear precursor containing reactive functional groups. | A key step in forming either the cyclobutane or cyclopentanone ring. |
| [2+2] Cycloaddition lookchem.comresearchgate.net | Formation of a four-membered ring from two unsaturated components. | A potential method for constructing the cyclobutanone portion of the molecule. |
| Corey-Chaykovsky Reaction youtube.com | Reaction of sulfur ylides with carbonyl compounds to form epoxides or cyclopropanes. | While not directly forming the target, it showcases the utility of sulfur ylides in ring formation. |
Cyclization Reactions for Spiro[3.4]octane Ring Formation
The construction of the spiro[3.4]octane skeleton, which joins a cyclopentane (or in this case, a thiolane) ring and a cyclobutane ring through a single shared carbon, is the foundational step. Key strategies involve forming one or both rings through cyclization reactions.
Intramolecular Cyclization Pathways
Intramolecular reactions are powerful tools for forging cyclic systems, often proceeding with high efficiency. One prominent strategy for forming spirocyclic frameworks is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones. The Suzuki-Miyaura cross-coupling of α-ethoxydienyl boronates with lactone-derived vinyl triflates can produce precursors that, under mild acidic conditions, undergo a Nazarov reaction to yield spirocyclic ketones stereoselectively. acs.org The stereochemical outcome of this process is highly dependent on the substitution pattern of the precursor. acs.org
Another innovative approach involves the tandem Michael-aldol condensation. This strategy has been successfully employed in the synthesis of complex natural products like β-vetivone, where a spiro[5.5] system was efficiently constructed. rsc.org A related intramolecular spiro-condensation of a 1,5-dicarbonyl compound under basic conditions has also been used to form the spirocyclic core of α-vetispirene. rsc.org These methods highlight how carefully designed acyclic precursors can be induced to form complex spiro centers in a single, efficient step.
Furthermore, ring-expansion methodologies offer a pathway to the requisite spirocyclic core. For instance, a general approach starting from simple cyclic ketones like cyclopentanone can be used. nih.gov The ketone is first converted to a boronate ester via Horner-Wadsworth-Emmons olefination and subsequent hydroboration. This intermediate can then undergo a Matteson-type homologation and annulation to build the second ring, allowing for the programmable synthesis of various spirocycles, including [4.5] systems analogous to the carbon framework of this compound. nih.gov
| Intramolecular Cyclization Method | Key Reaction Type | Precursor Features | Reference |
| Nazarov Cyclization | 4π-Electrocyclization | Divinyl ketone or precursor | acs.org |
| Tandem Condensation | Michael-Aldol | 1,5- or 1,6-Dicarbonyl | rsc.org |
| Matteson-Type Annulation | Boron-mediated homologation | Boronate ester from cyclic ketone | nih.gov |
Multi-Component Reactions (MCRs) for Spiro Heterocycles
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the atoms of all starting materials, represent a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applicable to the construction of related spiro heterocyclic systems.
For example, MCRs are powerful tools in drug discovery for rapidly generating libraries of structurally diverse compounds. These reactions often proceed via a domino sequence, where the product of one reaction becomes the substrate for the next in the same pot. A hypothetical MCR for the target molecule could involve the reaction of a cyclopentanone derivative, a sulfur source like a thiol, and a two-carbon synthon that could form the cyclobutanone ring in a cascade of reactions. The development of such a process would offer significant advantages in terms of atom economy and step efficiency.
Introduction and Functionalization of the Sulfur Atom
Incorporating the sulfur atom to form the thiolane ring is a critical transformation. This can be achieved either by building the ring around a sulfur-containing starting material or by introducing the sulfur atom into a pre-formed carbocyclic precursor.
Sulfur-Trapping Reactions (e.g., with Zirconacycles)
While not widely reported for this specific spirocycle, the use of organometallic intermediates like zirconacycles is a known strategy for synthesizing heterocycles. Zirconacyclopentadienes, formed from the reaction of "zirconocene" with two equivalents of an alkyne, can be "trapped" with sulfur electrophiles like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to produce thiophenes. A similar strategy using zirconacyclopentanes (from alkenes) could theoretically be employed to generate saturated thiolane rings. This approach would involve the formation of a spirocyclic zirconacycle followed by quenching with a sulfur source to install the heteroatom.
Thioetherification Strategies
A more common and direct method for forming the thiolane ring is through intramolecular thioetherification. This typically involves the cyclization of a linear precursor containing both a thiol nucleophile and a suitable electrophilic center, such as an alkyl halide or a tosylate. elsevierpure.com For the synthesis of this compound, a plausible precursor would be a 1-(halomethyl)-1-(2-mercaptoethyl)cyclopentane derivative. Treatment of such a molecule with a non-nucleophilic base would generate a thiolate, which would then undergo an intramolecular Sₙ2 reaction to close the five-membered ring and form the spirocyclic thioether.
Another powerful strategy is the Thia-Michael addition, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. srce.hrresearchgate.netmdpi.com An intramolecular variant of this reaction could be envisioned where a precursor containing both a thiol and an α,β-unsaturated ketone moiety cyclizes to form the heterocyclic ring. srce.hr This reaction is known for its efficiency and can often be catalyzed by bases or nucleophiles. mdpi.com
| Sulfur Introduction Method | Key Reaction | Typical Precursor | Reference |
| Intramolecular Thioetherification | Sₙ2 Cyclization | ω-Haloalkyl thiol | elsevierpure.com |
| Intramolecular Thia-Michael | Conjugate Addition | Unsaturated ketone with pendant thiol | srce.hr |
| Aromatic Nucleophilic Substitution | SₙAr | Methoxy-substituted triarylmethylium | beilstein-journals.org |
Formation of the Ketone Moiety
The final key structural element is the ketone group on the four-membered ring. This functionality can either be installed during the ring-forming step or created by oxidizing a suitable precursor.
A direct and elegant method for forming a cyclobutanone ring is the [2+2] cycloaddition between a ketene and an alkene. This reaction can be used to construct the spirocyclic system with the ketone already in place. For example, in the synthesis of related oxa-spiro[3.4]octanone systems, a ketene is generated in situ via a Wolff rearrangement and is then trapped by an alkene to form the cyclobutanone-containing spirocycle.
Alternatively, the ketone can be formed via oxidation of a corresponding secondary alcohol. In the synthesis of spironolactone, a well-known spirocyclic drug, a secondary alcohol was oxidized to the corresponding ketone using reagents like Dess-Martin periodinane (DMP). nih.gov A similar strategy could be applied to a 6-thiaspiro[3.4]octan-8-ol precursor, which could be oxidized using a variety of modern (e.g., Swern, DMP) or classical (e.g., PCC, Jones) oxidation methods to yield the final target, this compound.
A summary of common oxidation reagents for this transformation is presented below.
| Oxidation Reagent | Common Name | Conditions | Reference |
| Pyridinium chlorochromate | PCC | CH₂Cl₂, rt | nih.gov |
| Dess-Martin Periodinane | DMP | CH₂Cl₂, rt | nih.gov |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, low temp. | N/A |
Stereoselective and Asymmetric Synthesis Approaches
As of the latest literature surveys, specific stereoselective or asymmetric syntheses for this compound have not been reported. However, the principles of asymmetric synthesis for analogous spiroketones and other spirocyclic systems can be applied to devise potential routes to the enantiomerically pure or enriched target compound. These strategies primarily fall into two categories: chiral auxiliary-mediated strategies and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully used in the synthesis of various spirocyclic compounds.
One potential strategy for the asymmetric synthesis of this compound using a chiral auxiliary could involve the alkylation of a prochiral enolate. For instance, a chiral amine, such as a derivative of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), could be used to form a chiral hydrazone with a suitable precursor. Subsequent deprotonation and alkylation would be directed by the bulky chiral auxiliary, leading to the formation of one enantiomer in excess. Hydrolysis of the hydrazone would then yield the desired enantiomerically enriched spiroketone.
Another approach could utilize a chiral sulfoxide (B87167) auxiliary. The diastereoselective addition of a Grignard reagent to a ketosulfoxide or the cyclization of a substrate bearing a chiral sulfoxide group could be envisioned to construct the spirocyclic core with high stereocontrol. The auxiliary would then be removed under reductive conditions.
The success of these methods would depend on the ability to synthesize a suitable precursor to this compound that can be derivatized with the chiral auxiliary.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically pure product. Several catalytic asymmetric methods are applicable to the formation of spiroketones.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been extensively used in asymmetric transformations. An intramolecular Michael addition of a nucleophilic sulfur-containing moiety onto an α,β-unsaturated ketone precursor could be a viable route to this compound. A chiral secondary amine catalyst could activate the enone component towards enantioselective conjugate addition, thereby setting the stereochemistry of the spirocenter.
For example, a bifunctional aminothiourea catalyst could be employed in a cascade reaction. chemspider.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high levels of enantioselectivity in the formation of spiroketal structures, a principle that could be extended to thiaspiroketones. chemspider.com
Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for a wide range of asymmetric reactions. A palladium-catalyzed intramolecular α-arylation of a ketone could be a potential strategy. A precursor molecule containing a tethered thiol and a suitable leaving group on an aromatic or vinylic position could undergo cyclization in the presence of a chiral palladium catalyst to form the desired spiroketone.
Furthermore, rhodium- or iridium-catalyzed asymmetric hydrogenations or transfer hydrogenations of a prochiral olefinic precursor could establish the stereocenter prior to the spirocyclization step.
Comparative Analysis of Synthetic Efficiencies and Yields
A direct comparative analysis of synthetic efficiencies and yields for this compound is not possible due to the lack of published synthetic routes. However, a general comparison of the potential strategies based on literature precedents for analogous spirocyclic systems can be made.
| Synthetic Strategy | Typical Yields | Typical Enantiomeric Excess (e.e.) | Key Advantages | Potential Challenges |
| Chiral Auxiliary-Mediated | Moderate to High | >90% | High predictability and stereoselectivity. | Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency. |
| Organocatalysis (e.g., Proline) | Good to Excellent | 80-99% | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading can sometimes be high. |
| Bifunctional Organocatalysis | Good to Excellent | >90% | High enantioselectivity through organized transition states. chemspider.com | Catalyst design and synthesis can be complex. |
| Transition Metal Catalysis | Good to Excellent | >95% | High turnover numbers, broad substrate scope. | Cost of precious metals, sensitivity to air and moisture. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
Specific ¹H and ¹³C NMR data for 6-Thiaspiro[3.4]octan-8-one are not available in the surveyed literature. A detailed assignment of chemical shifts and analysis of coupling constants would require experimental spectra of the compound.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Without experimental data, a discussion on the application of 2D NMR techniques for this compound would be purely hypothetical. These techniques are instrumental in establishing proton-proton and proton-carbon correlations, which are essential for unambiguous structural assignment.
Conformational Analysis via NMR (e.g., Anomeric Effects in Thiaspiro Systems)
A conformational analysis of this compound, including the potential influence of anomeric effects, cannot be conducted without the relevant experimental NMR data, such as coupling constants and NOE correlations.
X-ray Crystallography for Solid-State Structure Determination
Confirmation of Molecular Geometry and Spirocentric Configuration
No published X-ray crystal structure for this compound could be located. Therefore, a definitive confirmation of its molecular geometry and the configuration at the spirocenter is not possible.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A detailed analysis of bond lengths, bond angles, and dihedral angles is contingent on the availability of X-ray crystallographic data, which is currently not available for this compound.
Intermolecular Interactions and Crystal Packing
To date, no crystallographic studies on this compound have been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the nature of its intermolecular interactions—such as hydrogen bonding or van der Waals forces—is not known. The determination of these parameters through single-crystal X-ray diffraction would be necessary to understand its solid-state architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Experimental Fourier-transform infrared (FT-IR) and Raman spectra for this compound have not been reported. Such spectra would be instrumental in identifying its characteristic vibrational modes, confirming the presence of key functional groups like the carbonyl (C=O) and thioether (C-S-C) moieties, and providing insights into the molecule's conformational isomers. Without this data, a detailed vibrational analysis is not possible.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
While the molecular formula of this compound can be calculated as C₇H₁₀OS, confirmation through high-resolution mass spectrometry (HRMS) is a critical step in its characterization. Published HRMS data, which would provide the precise mass-to-charge ratio and characteristic fragmentation patterns upon ionization, are not available. This information is vital for unambiguous identification and for elucidating the compound's structure.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment (if chiral)
This compound possesses a stereocenter at the spirocyclic carbon atom, making it a chiral molecule. However, no studies employing chiroptical techniques such as electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) have been documented. These methods are essential for determining the absolute configuration of enantiomers, a crucial aspect for applications in fields such as medicinal chemistry and materials science.
Reaction Chemistry and Transformational Pathways of 6 Thiaspiro 3.4 Octan 8 One
Reactivity at the Ketone Carbonyl Group
The carbonyl group in 6-Thiaspiro[3.4]octan-8-one is a key center for electrophilic reactivity, making it a target for nucleophilic attack. This reactivity is fundamental to many of its transformations.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic addition mechanism, where the carbanionic portion of the organometallic reagent forms a new carbon-carbon bond at the carbonyl carbon. The result is the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. libretexts.org
The general scheme for this reaction involves the formation of an acid-base complex between the Lewis acidic metal center of the organometallic reagent (e.g., MgBr in a Grignard reagent) and the carbonyl oxygen. libretexts.org This complexation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. libretexts.org The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 8-position of the spirocyclic system.
It is important to note that organometallic reagents are strong bases and can be incompatible with acidic protons elsewhere in the molecule. libretexts.org However, in the case of this compound, the absence of acidic protons other than those at the alpha-carbon of the ketone allows for selective nucleophilic addition to the carbonyl.
The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 6-Thiaspiro[3.4]octan-8-ol. This transformation is typically achieved using metal hydride reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org
Nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon forms a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate during workup yields the alcohol. libretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, while lithium aluminum hydride is a more powerful reagent. libretexts.org
The reduction of the ketone to an alcohol introduces a new chiral center at the C8 position, leading to the formation of stereoisomers. The stereochemical outcome of the reduction can sometimes be influenced by the choice of reducing agent and reaction conditions.
The presence of protons on the carbon atoms adjacent to the carbonyl group (alpha-carbons) allows for the formation of an enolate under basic conditions. masterorganicchemistry.com This enolate is a powerful nucleophile and serves as a key intermediate for a variety of alpha-functionalization reactions. masterorganicchemistry.comnih.gov The delocalization of the negative charge onto the oxygen atom stabilizes the enolate. masterorganicchemistry.com
The formation of the enolate from this compound opens up pathways for reactions such as alkylation, halogenation, and aldol (B89426) condensations at the alpha-position. For instance, treatment of the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide can introduce an alkyl group at the C7 position.
Modern synthetic methods have expanded the scope of alpha-functionalization. For example, strategies involving the allylic substitution of silyl (B83357) enol ethers, catalyzed by transition metals like iridium, allow for the enantioselective introduction of a wide range of nucleophiles (C, N, O, S) at the alpha-position of ketones. nih.govspringernature.com This approach reverses the traditional role of the enolate as the nucleophile, instead using a masked ketone electrophile. nih.gov
Transformations Involving the Thioether Moiety
The sulfur atom in the tetrahydrothiophene (B86538) ring of this compound is another site of significant reactivity, primarily involving oxidation and alkylation.
The thioether sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. beilstein-journals.orgjchemrev.com This transformation significantly alters the electronic and steric properties of the molecule. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. beilstein-journals.org
The oxidation of sulfides to sulfoxides is often a facile process. researchgate.net Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone can be controlled by the stoichiometry of the oxidant and the reaction conditions. beilstein-journals.org For example, using one equivalent of hydrogen peroxide in acetic acid at room temperature can selectively yield the sulfoxide. beilstein-journals.org Using an excess of the oxidizing agent and higher temperatures typically leads to the formation of the sulfone. beilstein-journals.org
Other reagents reported for the oxidation of sulfides to sulfoxides or sulfones include iodosobenzene, iodoxybenzoic acid (IBX), and various metal-based catalysts. jchemrev.com The choice of catalyst can influence the selectivity of the reaction. For instance, some zeolite catalysts have been shown to selectively produce sulfones from certain thioethers. researchgate.netrsc.org
The oxidation of the sulfur atom can be represented in the following table:
| Starting Material | Oxidizing Agent | Product |
| This compound | 1 eq. H₂O₂ | This compound 6-oxide (Sulfoxide) |
| This compound | excess H₂O₂ | This compound 6,6-dioxide (Sulfone) |
This is a representative table based on general reactivity; specific conditions may vary.
The lone pair of electrons on the sulfur atom of the thioether allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. nih.gov This reaction involves the formation of a new carbon-sulfur bond and results in a positively charged sulfur atom.
The formation of sulfonium salts is a well-established transformation for thioethers. nih.gov These salts themselves are valuable synthetic intermediates, often used in reactions where the sulfonium group acts as a leaving group or in the formation of sulfur ylides. nih.gov For example, activating a corresponding sulfoxide with an acid anhydride, like triflic anhydride, can generate a highly reactive intermediate that can be trapped by various nucleophiles to form functionalized sulfonium salts. nih.gov
The general reaction for the formation of a sulfonium salt from this compound can be depicted as:
This compound + R-X → [this compound-6-R]⁺ X⁻
Where R is an alkyl group and X is a halide.
Ring-Opening Reactions Involving the Sulfur Atom
The thietane (B1214591) ring in this compound is susceptible to ring-opening reactions, a characteristic transformation for strained four-membered heterocycles. nih.govbeilstein-journals.org These reactions can be initiated by nucleophiles, electrophiles, or through reductive and oxidative cleavage, leading to various acyclic sulfur-containing molecules.
Nucleophilic attack is a common pathway for thietane ring-opening. Strong nucleophiles can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. For instance, reaction with organolithium reagents or other potent nucleophiles could result in the formation of a functionalized cyclobutyl thiol derivative.
Reductive cleavage, often employing reagents like lithium aluminum hydride or Raney nickel, can lead to desulfurization. This process would open the thietane ring and remove the sulfur atom, potentially yielding a cyclobutyl-substituted ketone or alcohol, depending on the reaction conditions and the fate of the C8-carbonyl group.
Oxidative ring-opening can occur when the sulfur atom is oxidized to a sulfoxide or sulfone, which are better leaving groups. Subsequent treatment with a base can induce elimination and ring cleavage.
Rearrangement Reactions of the Spirocyclic System
Spirocyclic systems, particularly strained ones, can undergo a variety of skeletal rearrangements to yield thermodynamically more stable structures. For this compound, rearrangements involving the thietane moiety are particularly plausible.
A notable transformation for thietanes is photochemical ring expansion. rsc.orgscispace.com Upon irradiation, typically in the presence of a sensitizer, a thietane can rearrange to a five-membered thiolane. Mechanistic studies suggest this proceeds through the formation of a sulfur ylide intermediate, which then undergoes a nih.govacs.org-sigmatropic rearrangement. rsc.orgresearchgate.net For this compound, this could potentially lead to a novel spirocyclic thiolane-ketone.
Another documented rearrangement is the thiirane-thietane rearrangement, which can occur under specific basic conditions, although this is more relevant to the synthesis of thietanes from thiiranes. researchgate.net Skeletal rearrangements can also be triggered by the generation of carbocation intermediates, for example, by treating an alcoholic derivative of the title compound with acid. Such processes could lead to ring expansion, contraction, or other complex structural changes, driven by the release of ring strain. mdpi.comnih.gov
Cycloaddition and Other Pericyclic Reactions Involving the Compound or its Derivatives
While the ketone in this compound is not typically a participant in pericyclic reactions, its derivatives can be versatile partners in cycloadditions. The carbonyl group can be transformed into an exocyclic alkene (a methylidene group) or an allene, which can then act as a dienophile or dipolarophile.
[3+2] Cycloadditions (e.g., with Thiocarbonyl Ylides, Nitrones)
The [3+2] cycloaddition is a powerful method for constructing five-membered rings. Derivatives of this compound could potentially engage in such reactions. For example, conversion of the C8-ketone to its corresponding tosylhydrazone would allow for the in-situ generation of a diazo compound. This diazoalkane could then react with a suitable dipolarophile in a [3+2] cycloaddition to furnish a new spiro-pyrazoline system. acs.org
Alternatively, if the ketone is converted to a methylidene group, the resulting exocyclic alkene could serve as the dipolarophile in reactions with 1,3-dipoles like nitrones or thiocarbonyl ylides. thieme-connect.com The reaction with nitrones, for instance, would yield a spiro-isoxazolidine derivative. chemrxiv.orgresearchgate.netnih.gov The regioselectivity and stereoselectivity of such cycloadditions are often predictable based on frontier molecular orbital (FMO) theory. nih.gov
Theoretical and experimental studies on analogous systems, such as the iodide-mediated [3+2] cycloaddition of α,β-unsaturated ketones with N-tosylaziridines, show that these reactions can proceed through acyclic anionic intermediates to form spirocyclic pyrrolidines, highlighting a potential pathway for derivatization. organic-chemistry.org
Derivatization Strategies for Structural and Functional Diversification
The structural diversification of this compound can be achieved through several synthetic strategies, targeting the sulfur atom, the ketone, or the spirocyclic backbone.
A primary route to the core 6-thiaspiro[3.4]octane skeleton involves the Dzhemilev reaction, where methylenecyclobutane (B73084) undergoes cycloalumination with Et₃Al in the presence of a Cp₂ZrCl₂ catalyst. colab.wsresearchgate.net The resulting 6-ethyl-6-aluminaspiro[3.4]octane can be treated with sulfur-containing reagents to install the heteroatom, which can then be oxidized to the target ketone. colab.wsresearchgate.net
More direct derivatization can be performed on the title compound itself.
Oxidation of Sulfur: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone (6,6-dioxide) using common oxidizing agents like m-CPBA or hydrogen peroxide. evitachem.com These derivatives exhibit altered electronic properties and solubility.
Ketone Chemistry: The C8-carbonyl group is a versatile handle for functionalization. It can be reduced to a hydroxyl group, converted into an imine or enamine, or undergo aldol condensation and related C-C bond-forming reactions.
α-Functionalization: The carbons alpha to the ketone (C7 and C9) can be functionalized. For example, the presence of "8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid" suggests that carboxylation and fluorination at the C8 position of a precursor are feasible synthetic steps. evitachem.com
The following table summarizes key derivatization strategies based on known transformations of related compounds.
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Sulfur Oxidation | m-CPBA, H₂O₂ | This compound 6-oxide/6,6-dioxide | evitachem.com |
| Ketone Reduction | NaBH₄, LiAlH₄ | 6-Thiaspiro[3.4]octan-8-ol | |
| Reductive Amination | NH₃/H₂, NaBH₃CN | 6-Thiaspiro[3.4]octan-8-amine | |
| Core Synthesis | 1. Et₃Al, Cp₂ZrCl₂ 2. Sulfur source | 6-Thiaspiro[3.4]octane | colab.ws, researchgate.net |
| α-Carboxylation | LDA, CO₂ | 6-Thiaspiro[3.4]octane-8-carboxylic acid | evitachem.com |
Mechanistic Studies and Kinetic Analysis of Key Reactions
While specific mechanistic and kinetic data for this compound are not available, studies on analogous systems provide valuable insights into the potential reaction pathways.
The photochemical ring expansion of thietanes to thiolanes has been investigated computationally. rsc.orgscispace.com These studies support a mechanism involving the formation of a sulfur ylide, which then proceeds through a diradical transition state to the ring-expanded product, rather than a concerted sigmatropic shift. The stereochemical outcome is influenced by the different bond lengths in the transient ylide intermediate. rsc.orgscispace.com
The mechanisms of [3+2] cycloadditions to form spirocycles have also been explored. For example, the reaction of ketones with carbonyl ylides generated from epoxides is proposed to be a domino process, starting with the thermal ring opening of the epoxide followed by a polar, stepwise cycloaddition. nih.gov Similarly, iodide-catalyzed cycloadditions of unsaturated ketones with aziridines are suggested to proceed via an iodide-induced ring opening of the aziridine (B145994) to form an acyclic anion, which then adds to the ketone before cyclizing. organic-chemistry.org
Kinetic analyses of related spirocycle-forming reactions have been performed to determine reaction orders and rate-limiting steps. These studies are crucial for optimizing reaction conditions and understanding the role of catalysts and reagents.
The table below presents a summary of mechanistic features and kinetic findings for analogous reactions.
| Reaction | Proposed Mechanism | Key Findings | Reference(s) |
| Photochemical Thietane Ring Expansion | Diradical pathway via sulfur ylide intermediate | Distinct stereochemical outcomes for sulfur vs. oxygen ylides due to different ylide bond lengths. | rsc.org, scispace.com |
| [3+2] Cycloaddition of Ketones with Carbonyl Ylides | Domino reaction: epoxide ring-opening followed by polar cycloaddition | Stepwise mechanism with low stereoselectivity but high regio- and chemoselectivity. | nih.gov |
| Iodide-Mediated [3+2] Cycloaddition | Iodide-induced aziridine ring opening to an acyclic anion, followed by conjugate addition and cyclization | Efficient for constructing quaternary carbon-containing spirocycles. | organic-chemistry.org |
| Dual-Metal-Catalyzed [3+2] Annulation | Allylic alkylation of a metal enolate followed by lactonization | Kinetic analysis showed first-order dependence on Cu catalyst, first-order on Ir catalyst, and zero-order on the imino ester substrate. | researchgate.net |
| Kinetic Resolution of Spirocyclic Piperidines | Asymmetric deprotonation using a chiral base | Reaction can be scaled up, providing highly enantioenriched products. Conformation of products confirmed by X-ray and DFT. | rsc.org, whiterose.ac.uk |
Computational and Theoretical Investigations of 6 Thiaspiro 3.4 Octan 8 One
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Based on available scientific literature, specific quantum mechanical calculations detailing the electronic structure and properties of 6-Thiaspiro[3.4]octan-8-one have not been extensively reported. Computational studies typically employ methods like Density Functional Theory (DFT) to elucidate molecular characteristics. While direct data for this compound is not available, the following sections describe the theoretical principles and the nature of the data that such an analysis would yield.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. chemrxiv.orgscirp.org Conversely, the LUMO's energy relates to the ability to accept electrons, reflecting its electrophilicity. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. utdallas.eduresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more likely to be reactive. utdallas.edu
For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The results would pinpoint the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. For instance, the analysis might reveal the sulfur or oxygen atoms as key sites for reactivity.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. wisc.edu It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green or yellow areas represent neutral or weakly interacting regions.
An MEP analysis of this compound would likely show a region of high negative potential around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The sulfur atom might also exhibit distinct electrostatic potential depending on its bonding environment. This analysis provides a visual representation of where the molecule is most likely to interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule, closely aligning with classical Lewis structures. wisc.edutaylorfrancis.com It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these delocalization effects. wisc.edu This method helps to understand hyperconjugative interactions, charge transfer, and the nature of chemical bonds (e.g., covalent vs. ionic character). wisc.edu
For this compound, an NBO analysis would reveal the occupancy of various bonding and lone pair orbitals. It would also calculate the stabilization energies from interactions, such as those between the lone pairs on the sulfur or oxygen atoms and adjacent anti-bonding orbitals. This information provides deeper insight into the molecule's electronic stability and the delocalization of electron density.
Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ*(C-C) | Value |
| LP (S) | σ*(C-S) | Value |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. aimspress.com It is particularly useful for performing conformational searches on larger molecules to identify stable low-energy conformers. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule at different temperatures. For a spirocyclic compound like this compound, these methods could be used to explore the puckering of the tetrahydrothiophene (B86538) and cyclobutanone (B123998) rings and identify the most stable conformations.
Density Functional Theory (DFT) for Conformer Optimization and Relative Stabilities
Density Functional Theory (DFT) is a quantum mechanical method that offers a good balance between accuracy and computational cost for studying molecular structures and energies. Once potential conformers are identified using methods like molecular mechanics, DFT is often used to optimize their geometries and calculate their relative energies with higher accuracy. This process provides a detailed energy landscape, identifying the global minimum energy conformer and the energy barriers for interconversion between different conformers. A DFT study on this compound would provide precise bond lengths, bond angles, and the relative stabilities of its various spatial arrangements.
Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Conformer A (Global Minimum) | 0.00 |
| Conformer B | Value |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for confirming experimental results and for the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By optimizing the geometry of the molecule at a given level of theory (e.g., B3LYP with a 6-31G(d,p) basis set), the magnetic shielding tensors for each nucleus can be calculated. These are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. For this compound, key predictions would focus on the chemical shifts of the protons and carbons adjacent to the sulfur atom, the spiro center, and the carbonyl group, which are expected to be the most characteristic features of its NMR spectrum.
Illustrative Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~200-210 |
| Spiro C | ~60-70 |
| CH₂-S | ~30-40 |
| CH₂ (cyclobutane) | ~25-35 |
| CH₂ (cyclopentanone) | ~35-45 |
Note: These are hypothetical values for illustrative purposes and would require specific calculations for validation.
Vibrational Frequencies: The infrared (IR) spectrum of this compound can also be predicted computationally. Following a geometry optimization, a frequency calculation is performed. This provides the vibrational modes of the molecule and their corresponding frequencies and intensities. A key feature in the predicted IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretch of the ketone, typically appearing around 1700-1750 cm⁻¹. Other significant predicted vibrations would include C-S stretching and the various C-H bending and stretching modes of the spirocyclic framework.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | ~1720 |
| C-S Stretch | ~650-750 |
| CH₂ Scissoring | ~1450-1470 |
| CH₂ Wagging | ~1200-1300 |
Note: These are hypothetical values for illustrative purposes and would require specific calculations for validation.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is a critical tool for understanding the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or oxidation at the sulfur atom.
To model a reaction pathway, the geometries of the reactant(s), product(s), and any intermediates are optimized. Computational chemists then search for the transition state (TS) structure that connects these species on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS allows for the calculation of the activation energy (the energy barrier for the reaction), which is a key determinant of the reaction rate. For instance, in the reduction of the ketone, the transition state would involve the approach of the reducing agent to the carbonyl carbon. The calculated activation energy would provide insight into the feasibility and kinetics of this transformation.
Solvent Effects on Structure and Reactivity
The surrounding solvent can significantly influence the structure and reactivity of a molecule. Computational models can account for these effects using either explicit or implicit solvent models.
In an explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this is computationally expensive. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant. This allows for the calculation of how the solvent stabilizes different charge distributions in the reactant, transition state, and product, thereby affecting the reaction's energy profile. For a polar molecule like this compound, with its carbonyl group, moving from a nonpolar to a polar solvent would be expected to influence both its ground-state conformation and the activation energies of its reactions.
Comparative Theoretical Studies with Related Spirocyclic and Thia-Compounds
To better understand the unique properties of this compound, it is useful to perform comparative computational studies with related molecules. This could include comparisons with:
Spiro[3.4]octan-8-one: The oxygen-containing analogue. A comparative study would reveal the effects of replacing the sulfur atom with oxygen on the geometry, bond angles, and electronic properties of the ring system. This would also impact the spectroscopic signatures and the reactivity of the carbonyl group.
Other Thiaspiro Compounds: Comparing with thiaspiro compounds of different ring sizes (e.g., 5-Thiaspiro[2.4]heptan-7-one or 7-Thiaspiro[4.5]decan-9-one) would provide insight into how ring strain and conformational flexibility influence the molecule's stability and properties.
Monocyclic Thiacycloalkanes and Ketones: A comparison with simpler, non-spirocyclic compounds like tetrahydrothiophene and cyclopentanone (B42830) would help to isolate the electronic and steric effects introduced by the spiro fusion.
These comparative studies would typically involve calculating properties such as bond lengths, bond angles, Mulliken charges, and molecular orbital energies to quantify the differences between the molecules.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| Spiro[3.4]octan-8-one |
| 5-Thiaspiro[2.4]heptan-7-one |
| 7-Thiaspiro[4.5]decan-9-one |
| Tetrahydrothiophene |
Applications in Organic Synthesis and Materials Science
6-Thiaspiro[3.4]octan-8-one as a Versatile Synthetic Building Block
This compound and its derivatives are recognized as versatile building blocks in organic synthesis, particularly for creating novel spirocyclic systems. researchgate.netmdpi.com These spirocycles are considered "uncharted multifunctional modules for drug discovery chemistry," highlighting their importance in medicinal chemistry programs. nih.gov The rigid, three-dimensional nature of the spiro[3.4]octane core is a desirable feature for developing new therapeutic agents. researchgate.net
The thiaspiro[3.4]octane framework serves as an excellent starting point for the synthesis of more complex spirocyclic structures. Its inherent ring strain and functional handles (the ketone and the sulfur atom) allow for a variety of chemical transformations. Step-economic and scalable synthetic routes have been developed to access novel thia- and aza-spiro[3.4]octanes. nih.gov These methods provide a foundation for building libraries of structurally diverse spirocycles, which are highly sought after in drug discovery due to their conformational rigidity and novelty. researchgate.netnuph.edu.ua The ability to construct these complex 3D structures from a relatively simple precursor underscores the synthetic value of this compound. nih.gov
The core structure of this compound is amenable to modification, allowing for its use as an intermediate in the synthesis of analogues with different or expanded heterocyclic rings. nih.gov For instance, synthetic strategies have been devised to produce novel thia-azaspiro[3.4]octanes from related intermediates, demonstrating the chemical plasticity of the scaffold. nih.govresearchgate.net Such modifications can lead to the creation of tricyclic analogues by adding another ring to the initial framework, a strategy that has proven effective in developing compounds with enhanced biological activity and improved physicochemical properties. mdpi.com The ability to chemically manipulate the heterocyclic portion of the molecule is crucial for fine-tuning its properties for specific applications, such as targeting biological macromolecules.
The this compound scaffold is instrumental in the elaboration of a wide array of molecular frameworks. It provides a rigid core upon which additional functional groups and ring systems can be appended, leading to diverse chemical entities. nih.gov Its utility as a multifunctional module allows chemists to explore new chemical space, which is particularly valuable in the field of medicinal chemistry for designing surrogates of common motifs like piperazine (B1678402) and morpholine. researchgate.net The development of synthetic routes starting from this spirocycle facilitates the generation of novel compounds for high-throughput screening and lead optimization in drug discovery programs. nih.gov
Methodological Contributions to Spirocyclic and Heterocyclic Chemistry
The synthesis and application of this compound and its derivatives have contributed to the advancement of synthetic methodologies in spirocyclic and heterocyclic chemistry. Research in this area has focused on creating "step-economic and scalable syntheses" to produce novel thia-azaspiro[3.4]octanes. nih.gov These efficient and robust routes are significant as they enable the production of these complex molecules on a larger scale, which is essential for their application in fields like drug discovery. nih.govresearchgate.net The development of such protocols expands the toolkit available to synthetic chemists for constructing challenging spirocyclic systems.
Advanced Materials Research Applications (e.g., precursors for polymers or functional materials)
While primarily explored in the context of medicinal chemistry, the unique structure of this compound and its derivatives suggests potential applications in advanced materials research. nih.gov Spirocyclic compounds are of interest in materials science due to their rigid, well-defined three-dimensional geometries, which can influence the packing and electronic properties of bulk materials.
In the field of organic electronics, molecular structure is fundamentally linked to function. rsc.org The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly dependent on the molecular design of the organic semiconductors used. researchgate.net The introduction of novel, non-planar scaffolds like spirocycles can influence intermolecular interactions and morphology, which are critical factors for device efficiency. rsc.org Although direct applications of this compound in this area are not yet established, its status as a versatile building block makes it a candidate for creating precursors for new organic electronic materials. nih.gov The synthesis of novel conjugated molecules or polymers incorporating this spirocyclic core could lead to materials with unique thermal, redox, and optical properties suitable for next-generation electronic devices. researchgate.net
Interactive Data Table: Synthetic Utility of Spiro[3.4]octane Scaffolds
| Feature | Description | Significance | Reference(s) |
| Scaffold Type | Thia-azaspiro[3.4]octanes | Novel, multifunctional modules for drug discovery. | nih.gov, researchgate.net |
| Synthetic Approach | Step-economic and scalable routes | Enables large-scale production for further research and application. | nih.gov |
| Key Advantage | Access to 3D character | Moves away from "flatland" aromatic compounds, improving physicochemical and metabolic properties. | researchgate.net |
| Application Area | Medicinal Chemistry | Serves as a building block for creating structurally diverse compound libraries. | mdpi.com |
Development of Novel Catalytic Components
The unique structural characteristics of this compound, featuring a spirocyclic framework, a ketone functional group, and a sulfur heteroatom, present intriguing possibilities for its application in the development of novel catalytic components. While direct experimental studies detailing the use of this compound as a catalyst or a ligand in catalysis are not extensively documented in publicly available research, its molecular architecture suggests several potential avenues for exploration in this field.
The presence of the sulfur atom in the thiane (B73995) ring is a key feature that could be exploited in catalysis. Sulfur-containing compounds are known to act as effective ligands for a variety of transition metals, playing a crucial role in the formation of catalytically active metal complexes. The lone pairs of electrons on the sulfur atom in this compound could allow it to coordinate with metal centers, thereby influencing the electronic properties and steric environment of the resulting complex. This coordination could be pivotal in modulating the reactivity and selectivity of catalytic transformations.
Furthermore, the spirocyclic nature of the molecule imparts a rigid and well-defined three-dimensional structure. This conformational rigidity is a desirable trait in the design of chiral ligands for asymmetric catalysis. If this compound were to be synthesized in an enantiomerically pure form, its C5 spiro center could serve as a scaffold for creating a chiral environment around a metal catalyst. This could potentially lead to high levels of stereocontrol in a variety of chemical reactions.
The ketone functionality at the 8-position offers a site for further chemical modification. This carbonyl group could be transformed into other functional groups, allowing for the synthesis of a library of derivatives with varied electronic and steric properties. For instance, reduction of the ketone to an alcohol would introduce a hydroxyl group that could also act as a coordinating site or a point of attachment for other molecular fragments.
Given the growing interest in sulfur-containing scaffolds in medicinal chemistry and materials science, the exploration of this compound and its derivatives as components of novel catalytic systems represents a promising area for future research. The development of synthetic routes to this compound and an investigation into its coordination chemistry would be the first steps toward unlocking its potential in catalysis.
Table 1: Potential Catalytic Applications of this compound Derivatives
| Derivative Type | Potential Catalytic Role | Rationale |
| Chiral this compound | Chiral Ligand | The rigid spirocyclic framework could create a well-defined chiral pocket around a metal center, enabling enantioselective transformations. |
| Functionalized Thiane Ring | Metal-Binding Ligand | The sulfur atom can coordinate to transition metals, influencing the catalyst's activity and selectivity. |
| Modified Ketone Group | Precursor to Ligands | The ketone can be chemically altered to introduce other coordinating groups, allowing for the fine-tuning of the ligand's properties. |
It is important to note that the catalytic applications outlined here are based on the structural features of this compound and are speculative in the absence of direct experimental evidence. Future research is necessary to validate these hypotheses and to fully explore the catalytic potential of this compound.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Spiro[3.4]octane Systems
The synthesis of spiro[3.4]octane systems, including 6-thiaspiro[3.4]octan-8-one, often relies on classical synthetic methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on the development of more sustainable and efficient synthetic strategies.
Organocatalytic and Biocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to metal-based catalysts. Future investigations could explore the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to achieve the enantioselective synthesis of this compound and its derivatives. rsc.orgnih.gov Such approaches could provide access to enantiomerically pure compounds, which are crucial for applications in medicinal chemistry and materials science.
Biocatalysis, leveraging the high selectivity and mild reaction conditions of enzymes, presents another promising avenue. Enzymes such as lipases, esterases, or oxidoreductases could be explored for the kinetic resolution of racemic this compound or for the stereoselective construction of the spirocyclic core. The integration of biocatalysis with flow chemistry could further enhance the efficiency and scalability of these processes.
Photochemical and Electrochemical Synthesis
Photochemical and electrochemical methods offer unique opportunities for the construction of complex molecular architectures under mild conditions. nih.gov Photochemical approaches, such as [2+2] cycloadditions, could be investigated for the formation of the cyclobutane (B1203170) ring of the spiro[3.4]octane system. Visible-light photocatalysis, in particular, has gained prominence as a sustainable synthetic tool.
Electrosynthesis provides an environmentally friendly alternative to traditional redox reactions by using electricity as a "reagent". researchgate.netyoutube.com This technique could be applied to the synthesis of this compound through intramolecular cyclization reactions or by generating reactive intermediates that can undergo spirocyclization. researchgate.netnih.govresearchgate.netrsc.org The development of electrochemical methods for the synthesis of spiro[3.4]octane systems would be a significant step towards greener chemical manufacturing.
Exploration of Unconventional Reactivity Patterns of the Thiaspiroketone
The strained nature of the this compound scaffold suggests that it may exhibit unconventional reactivity. Future research should focus on exploring these unique reaction pathways. For instance, the ring-opening of the strained cyclobutane or thiolactone rings could provide access to novel molecular scaffolds that are not easily accessible through traditional synthetic routes. The sulfur atom in the thiolactone ring could also be a site for selective transformations, such as oxidation or S-alkylation, leading to a diverse range of derivatives with potentially interesting biological or material properties.
Advanced Computational Modeling for Structure-Reactivity Prediction and De Novo Design
Computational chemistry will play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its synthesis. nih.gov
Furthermore, de novo design algorithms, powered by machine learning and artificial intelligence, can be utilized to design novel this compound derivatives with desired properties. rsc.orgresearchgate.net These computational tools can screen virtual libraries of compounds and identify candidates with high potential for specific applications, thereby accelerating the discovery process. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. nih.govnih.govspirochem.comresearchgate.net The integration of the synthesis of this compound and its derivatives into continuous flow systems could enable the efficient and on-demand production of these compounds. nih.govspirochem.comresearchgate.netacs.org
Automated synthesis platforms, which combine robotics and computational control, can further streamline the synthesis and optimization of reaction conditions. These platforms can rapidly explore a wide range of reaction parameters to identify the optimal conditions for the synthesis of this compound, significantly reducing the time and resources required for process development.
Design and Synthesis of Advanced Functional Materials Based on the this compound Scaffold
The unique three-dimensional structure of the this compound scaffold makes it an attractive building block for the design of advanced functional materials. nih.gov For example, polymers incorporating this spirocyclic motif could exhibit interesting thermal, mechanical, or optical properties. The introduction of specific functional groups onto the scaffold could also lead to the development of novel sensors, catalysts, or electronic materials. The inherent chirality of the molecule could be exploited for the creation of chiroptical materials or as a chiral auxiliary in asymmetric catalysis. The design and synthesis of such materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science. nih.gov
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
